N4 Substituent-Driven Pharmacophore Divergence: Benzenesulfonamide (CAS 65183-14-4) vs. N4-Acetamide Analog (Compound 4j) at the GABAA BZD Receptor
The closest structurally characterized analog of CAS 65183-14-4 with published receptor binding data is compound 4j (N-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)-2-((4-fluorobenzyl)amino)acetamide), which shares the identical 3,5-diphenyl-1,2,4-triazole core but bears a 2-((4-fluorobenzyl)amino)acetamide group at N4 instead of benzenesulfonamide. Compound 4j demonstrated high-affinity binding to the benzodiazepine site of the GABAA receptor complex with Ki = 2.56 nM and IC50 = 6.10 nM in [3H]-Flumazenil competition binding assays using rat cortical membranes [1]. The benzenesulfonamide substituent in CAS 65183-14-4 replaces the flexible acetamide linker and protonatable secondary amine of compound 4j with a rigid, acidic sulfonamide (-SO2NH-, pKa ~5–6) that lacks the hydrogen-bond acceptor geometry required for the BZD pharmacophore [2]. This structural divergence means CAS 65183-14-4 is predicted to have substantially reduced or absent affinity for the BZD site, redirecting its biological profile toward sulfonamide-recognizing targets (e.g., carbonic anhydrases, CCR2/CCR9) [3].
| Evidence Dimension | GABAA receptor BZD site binding affinity |
|---|---|
| Target Compound Data | No direct BZD binding data available; benzenesulfonamide pharmacophore incompatible with BZD pharmacophore model |
| Comparator Or Baseline | Compound 4j (N4-2-((4-fluorobenzyl)amino)acetamide analog): Ki = 2.56 nM, IC50 = 6.10 nM. Zolpidem (positive control): Ki = 20.61 nM, IC50 = 48.93 nM |
| Quantified Difference | Compound 4j is ~8-fold more potent than zolpidem at BZD site (Ki ratio: 20.61/2.56). CAS 65183-14-4 is structurally excluded from the BZD pharmacophore. |
| Conditions | [3H]-Flumazenil radioligand competition binding assay; rat cortical membrane preparation (100 µg protein); 50 mM Tris-HCl buffer, pH 7.4; 30°C incubation for 35 min; Ki calculated via Cheng-Prusoff equation from IC50 values (n=3) |
Why This Matters
Procurement of compound 4j or its congeners for BZD receptor research would be appropriate, whereas CAS 65183-14-4 serves a fundamentally different target space (sulfonamide biology), making cross-substitution scientifically invalid.
- [1] Abbasi M, et al. Novel agonists of benzodiazepine receptors: Design, synthesis, binding assay and pharmacological evaluation of diphenyl-1,2,4-triazole derivatives. Results in Chemistry, 2024, 7, 101411. Table 1: IC50 and Ki values for compounds 4a–4m and zolpidem. View Source
- [2] Abbasi M, et al. (2024) – Molecular docking of compound 4j with GABAA receptor model (α1β2γ2) showing key hydrogen bonds with Tyr159, Thr206, Thr142 and π-π interaction with His101. Docking performed using AutoDock Vina. View Source
- [3] Kumar R, et al. Benzenesulfonamide bearing 1,2,4-triazole scaffolds as potent inhibitors of tumor associated carbonic anhydrase isoforms hCA IX and hCA XII. Bioorganic & Medicinal Chemistry, 2014, 22(7), 2251–2260. View Source
